molecular formula C4H6N2O2 B13509598 N-(cyanomethyl)glycine

N-(cyanomethyl)glycine

Cat. No.: B13509598
M. Wt: 114.10 g/mol
InChI Key: QGLKBDIZFCYGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)glycine is a high-purity chemical compound supplied for research and further manufacturing applications. This glycine derivative is characterized by its molecular formula of C₄H₆N₂O₂ and a molecular weight of 114.10 g/mol . The compound is provided with a guaranteed purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . As a specialized glycine analog, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring both carboxylic acid and nitrile functional groups, makes it a valuable precursor for the synthesis of more complex molecules. Patent literature indicates that the N-(cyanomethyl) group is a key structural motif in the synthesis of various heterocyclic compounds, including benzamide derivatives with potential biological activity . Furthermore, the compound's relation to glycine derivatives places it within a class of molecules used in the preparation of glycine-N,N-diacetic acid derivatives, which are valuable as complexing agents . Researchers also utilize related N-acylglycine derivatives in classic synthetic reactions like the Erlenmeyer azalactone synthesis for creating heterocyclic compounds . This product is strictly for laboratory research and further manufacturing use. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with care, noting its associated hazard statements .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyanomethylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c5-1-2-6-3-4(7)8/h6H,2-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLKBDIZFCYGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of N Cyanomethyl Glycine

Transformations Involving the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is a key site for reactivity, participating readily in hydrolysis and addition reactions.

The conversion of the nitrile group to a carboxylic acid or an amide is a fundamental transformation of N-(cyanomethyl)glycine. This can be achieved through chemical or enzymatic methods.

Under alkaline conditions, the nitrile group undergoes hydrolysis, or saponification, to yield iminodiacetic acid or its corresponding salt. google.comgoogle.com This reaction is typically carried out using a strong base, such as sodium hydroxide. google.comgoogle.com Industrial processes often conduct this hydrolysis in a batch mode, with reaction times ranging from one to ten hours. google.comgoogle.com In some cases, mild hydrolytic conditions can result in the partial hydrolysis of the nitrile to form N-(carbamoylmethyl)glycine. researchgate.net

Enzymatic hydrolysis presents an alternative, highly selective pathway. Nitrilase enzymes are capable of converting the nitrile group into a carboxylic acid under mild conditions. core.ac.ukfrontiersin.org This biocatalytic approach is utilized in various synthetic processes, including those where this compound or related nitrile compounds are intermediates. google.com For example, the chemo-enzymatic synthesis of gabapentin (B195806) uses a nitrilase to selectively hydrolyze one of two nitrile groups in a precursor molecule.

ProductReagents and ConditionsReaction TypeSource(s)
Iminodiacetic acid (or its salt)Strong base (e.g., NaOH), water, 1-10 hoursAlkaline Hydrolysis / Saponification google.comgoogle.com
N-(carbamoylmethyl)glycineMild aqueous hydrolysisPartial Hydrolysis researchgate.net
Iminodiacetic acidNitrilase enzymeEnzymatic Hydrolysis core.ac.ukgoogle.com

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. libretexts.org This reactivity is harnessed in the synthesis of various heterocyclic compounds. A notable example is the reaction of N-(cyanomethyl)amines with lithium ester enolates, which proceeds via nucleophilic addition to the nitrile to afford β-lactams. researchgate.net

The nitrile functionality can also participate in cycloaddition reactions. In a key step for the synthesis of novel peptoids, the methyl ester of this compound reacts with sodium azide (B81097) in a [3+2] cycloaddition to form an N-(1H-tetrazol-5-yl)methyl substituted glycine (B1666218) derivative. researchgate.net The electrochemically generated cyanomethyl anion (⁻CH₂CN) is also a known reactive species that can act as both a strong base and a nucleophile, depending on the substrate. researchgate.net

Reactivity of the Glycine Moiety

The glycine portion of the molecule contains a secondary amine and a carboxylic acid group, both of which are amenable to a wide array of chemical modifications.

The carboxylic acid group of this compound can be readily derivatized, most commonly through esterification. The formation of cyanomethyl esters is a particularly important transformation, as these compounds serve as activated carboxyl components for peptide synthesis. publish.csiro.aunih.gov For instance, N-acetylglycine can be converted to its crystalline cyanomethyl ester (Ac-Gly-OCH₂CN) by reacting it with chloroacetonitrile (B46850). publish.csiro.au This activated ester can then be coupled with other amino acid esters to form dipeptides. publish.csiro.au

This strategy has been employed to create a variety of protected peptide derivatives and is also used in the chemical aminoacylation of tRNA for protein mutagenesis studies, where amino acids are activated as their cyanomethyl esters. nih.govbeilstein-journals.org

ReactantProductPurposeSource(s)
N-AcetylglycineN-Acetylglycine cyanomethyl esterPeptide synthesis publish.csiro.au
N-protected amino acidsN-protected amino acid cyanomethyl estersPeptide synthesis, Protein mutagenesis nih.govbeilstein-journals.org
N-benzoyl amino acidsN-benzoyl amino acid cyanomethyl estersSynthesis of biologically active agents acs.org
This compoundThis compound methyl esterIntermediate for tetrazole synthesis researchgate.net

The secondary amine in this compound is nucleophilic and can undergo further substitution reactions, such as alkylation and acylation. monash.edu This reactivity is central to the synthesis of chelating agents like methylglycine-N,N-diacetic acid (MGDA) and nitrilotriacetic acid (NTA).

The synthesis of N,N-bis(cyanomethyl)glycine from glycine is a prime example of the amine's reactivity. justia.comgoogle.com This reaction, a variant of the Strecker synthesis, involves the reaction of glycine with formaldehyde (B43269) and hydrocyanic acid under acidic or alkaline conditions, leading to the addition of a second cyanomethyl group to the nitrogen atom. justia.comgoogle.comgoogle.com Subsequent hydrolysis of the resulting trinitrile yields the corresponding aminopolycarboxylic acid. justia.comgoogleapis.com

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing conditions and predicting outcomes. Mechanistic insights have been gained from both experimental studies and computational modeling.

The mechanism of nitrile hydrolysis is well-understood from studies of the Strecker amino acid synthesis. masterorganicchemistry.commdpi.com In the final step of the Strecker synthesis, an α-aminonitrile is hydrolyzed to an α-amino acid. The process, typically acid- or base-catalyzed, begins with the protonation of the nitrile nitrogen, making the nitrile carbon more electrophilic. A water molecule then attacks this carbon, and subsequent proton transfers and elimination of ammonia (B1221849) lead to the formation of the carboxylic acid. masterorganicchemistry.com

Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the reaction pathways of glycine and its derivatives. whiterose.ac.uk These studies have been used to investigate the thermodynamics and kinetics of peptide bond formation and to explore prebiotic formation pathways for glycine. whiterose.ac.ukresearchgate.net The mechanism of enzymatic nitrile hydrolysis by nitrile hydratase has also been studied, revealing that the reaction involves the coordination of the nitrile substrate to a metal ion within the enzyme's active site, followed by a nucleophilic attack that initiates the conversion to an amide. frontiersin.org Similarly, computational methods have been employed to elucidate the mechanisms of complex organocatalytic reactions involving glycine Schiff bases. acs.org

Investigations into Tautomeric Equilibria in Related Cyanomethyl Compounds

Tautomerism describes the phenomenon where a single chemical compound exists as a mixture of two or more readily interconvertible structural isomers, known as tautomers. wikipedia.org This process typically involves the migration of a hydrogen atom, leading to a change in the location of a double bond. wikipedia.org Tautomeric equilibria are common in organic chemistry, particularly in polar molecules and ions with functional groups that are at least weakly acidic. wikipedia.org Common examples include keto-enol, amide-imidic acid, and enamine-imine tautomerism. wikipedia.org

The study of tautomerism is crucial for understanding the behavior of amino acids and their derivatives, such as this compound. wikipedia.org Amino acids themselves exhibit a fundamental tautomeric relationship between a neutral form (containing -NH2 and -COOH groups) and a zwitterionic form (containing -NH3+ and -COO- groups). wikipedia.org The position of this equilibrium is highly sensitive to the surrounding environment. uv.es For instance, in the gas phase, glycine exists predominantly in its neutral form, while the zwitterionic form is favored in aqueous solutions and in the solid state due to more stabilizing interactions with the medium. uv.es

Theoretical studies on glycine tautomerization in aqueous solution have been performed to understand the energetics of this process. uv.esnih.gov Density functional theory (DFT) calculations suggest that the tautomerization mechanism is complex. uv.es The experimental activation energy for the conversion of the glycine zwitterion to its neutral form is reported to be 14.6 kcal/mol. uv.es Computational models propose that the rate-limiting step may not be the proton transfer itself, but rather the reorientation of the hydroxyl group in the carboxylic acid moiety. uv.es Further theoretical explorations using various models, including the conductor-like polarizable continuum model (CPCM), highlight the essential role of non-equilibrium solvation states in accurately predicting the activation energies observed experimentally. nih.gov

In compounds containing heterocyclic systems, such as benzimidazoles, tautomerism can significantly influence biological activity, as the binding affinity of each tautomer to a protein target can differ. researchgate.net The rate of tautomerization can be influenced by solvent polarity; for example, in some imidazole (B134444) derivatives, the process is rapid in nonpolar solvents but slower in polar solvents, allowing for the observation of distinct tautomers by NMR. researchgate.net

The principles of tautomerism are also relevant in azomethine dyes, where the equilibrium between keto and enol forms can be influenced by structural and solvent effects. mdpi.com Quantum chemical calculations are often employed to predict the relative stability and Gibbs free energy differences between tautomeric forms. mdpi.comnih.gov

Regioselectivity in Ring-Opening Reactions of Cyanomethyl-Substituted Heterocycles

The regioselectivity of ring-opening reactions is a critical aspect of the chemistry of substituted heterocycles, such as those containing a cyanomethyl group. Studies on 2-(cyanomethyl)aziridines and their corresponding aziridinium (B1262131) ions reveal that the reaction outcome is highly dependent on the nature of the nucleophile and the reaction conditions. researchgate.netresearchgate.net

The ring-opening of 1-arylmethyl-2-(cyanomethyl)aziridines demonstrates a stark contrast in regioselectivity depending on the reagent used. researchgate.net When treated with hydrogen bromide (HBr), the reaction proceeds via a regiospecific opening at the unsubstituted C3 carbon of the aziridine (B145994) ring, yielding 3-(arylmethyl)amino-4-bromobutyronitriles. researchgate.netresearchgate.net Conversely, reaction with benzyl (B1604629) bromide leads to the opening at the substituted C2 carbon, forming 4-amino-3-bromobutanenitriles. researchgate.netresearchgate.net This opposite regioselectivity has been rationalized using computational methods, where frontier molecular orbital analysis of the LUMOs and nucleophilic Fukui functions successfully explain the experimentally observed preferences. researchgate.net

Similarly, the reaction of 2-substituted N,N-dibenzylaziridinium ions with various halides shows that the choice of nucleophile dictates the point of attack. ugent.be Ring-opening with bromide occurs exclusively at the more substituted carbon atom. ugent.be In contrast, fluoride (B91410), as a harder nucleophile, tends to attack at the less sterically hindered position. ugent.beugent.be A systematic study of the ring-opening of 2-alkyl-substituted aziridinium salts with different halides (fluoride, chloride, bromide, and iodide) confirmed these trends. ugent.be While chloride, bromide, and iodide predominantly yielded secondary β-halo amines through attack at the substituted position (thermodynamic control), fluoride gave regioisomeric mixtures resulting from attack at both positions, suggesting a degree of kinetic control influenced by steric factors. ugent.be

The table below summarizes the regioselective outcomes in the ring-opening of cyanomethyl-substituted aziridines and aziridinium ions.

SubstrateReagent/NucleophilePosition of Ring OpeningProduct TypeReference
1-Arylmethyl-2-(cyanomethyl)aziridinesHBrUnsubstituted Carbon (C3)3-Amino-4-bromobutyronitrile derivative researchgate.net, researchgate.net
1-Arylmethyl-2-(cyanomethyl)aziridinesBenzyl BromideSubstituted Carbon (C2)4-Amino-3-bromobutanenitrile derivative researchgate.net, researchgate.net
2-(Cyanomethyl)aziridinium saltsBromideSubstituted Carbon (C2)4-Amino-3-bromobutanenitrile derivative ugent.be
2-Substituted Aziridinium saltsChloride, Bromide, IodideSubstituted CarbonSecondary β-halo amine ugent.be
2-Substituted Aziridinium saltsFluorideSubstituted & Unsubstituted CarbonsMixture of primary and secondary β-fluoro amines ugent.be

These findings underscore that the regiochemistry of ring-opening reactions in non-activated aziridinium ions is sensitive to a variety of factors, including the nature of the nucleophile and the substitution pattern on the ring. researchgate.net

Radical Processes in C-H Cyanation

Direct C-H cyanation has emerged as a powerful tool in organic synthesis, providing an efficient route to valuable nitrile compounds. acs.org Many modern methods rely on radical-mediated processes, which often involve the homolytic cleavage of a C-H bond through a hydrogen atom abstraction (HAA) step. dicp.ac.cn

Copper-catalyzed radical reactions are prominent in this field. bohrium.com A plausible mechanism involves a copper(I) species interacting with a radical precursor to generate a nitrogen-centered radical. dicp.ac.cnscielo.br This highly reactive radical then selectively abstracts a hydrogen atom from the substrate to form a carbon-centered radical intermediate. dicp.ac.cn This intermediate is subsequently intercepted by a copper(II)-cyanide species, which, through reductive elimination, furnishes the final cyanated product and regenerates the copper(I) catalyst, thus completing the catalytic cycle. dicp.ac.cnnih.gov The regioselectivity of the initial HAA can be influenced by steric factors, as demonstrated in the site-selective cyanation of allenes using a bulky N-fluoro-N-alkylsulfonamide as the HAA reagent precursor. dicp.ac.cn

In addition to transition metal catalysis, photoredox catalysis has proven to be a highly useful method for C-H cyanation. acs.org These reactions can proceed through the formation of a radical cation, with the regioselectivity being determined by the charge distribution, often favoring cyanation at the para- and ortho-positions relative to an electron-donating group. acs.org Electrochemical methods have also been developed that proceed through a similar radical cation pathway and exhibit analogous regioselectivity patterns. acs.org

The scope of radical cyanation extends to enantioselective transformations. By employing chiral copper catalysts, it is possible to achieve asymmetric cyanation of C-H bonds. bohrium.comnih.gov For example, the enantioselective cyanation of propargylic C-H bonds has been accomplished using novel BoxOTMS ligands, providing access to chiral allenyl nitriles with high enantioselectivity. bohrium.com Another strategy involves a radical relay mechanism, where an N-centered radical, generated by a chiral copper catalyst, undergoes an intramolecular 1,5-HAT to create a δ C-radical. nih.gov This carbon radical is then trapped by the copper catalyst to afford enantioenriched δ-amino nitriles, which are precursors to valuable chiral piperidines. nih.gov

These radical-based approaches offer complementary strategies to traditional methods and are particularly attractive for late-stage functionalization of complex molecules. acs.org

Derivatives and Analogs of N Cyanomethyl Glycine

N,N-Bis(cyanomethyl)glycine and Glycine-N,N-Diacetic Acid Derivatives

A key derivative of N-(cyanomethyl)glycine is N,N-Bis(cyanomethyl)glycine. This compound is a notable intermediate in the synthesis of glycine-N,N-diacetic acid (GDA) derivatives, which are valued as biodegradable complexing agents. google.comgoogle.com The synthesis is achieved through the Strecker reaction, an economical and environmentally conscious method for producing aminopolycarboxylates. google.comgoogle.com

In the "acidic" variant of this reaction, unsubstituted glycine (B1666218) is reacted with formaldehyde (B43269) and hydrocyanic acid to form N,N-Bis(cyanomethyl)glycine, which can be isolated in high purity. google.comgoogle.com Subsequent hydrolysis of the nitrile groups yields the corresponding diacetic acid derivative. A more general process for preparing glycine-N,N-diacetic acid derivatives involves reacting glycine derivatives or their precursors with formaldehyde and an alkali metal cyanide in an aqueous alkaline medium, typically at a pH between 8 and 14. google.com

A related compound, N,N-Bis(cyanomethyl)nitrous amide, has been synthesized and its crystal structure analyzed. researchgate.net In its solid state, the molecule exhibits significant hydrogen bonding, with C—H⋯N interactions leading to the formation of dimers and chains. researchgate.net

Functionalized this compound Esters and Amides

The direct functionalization of the α-carbon of glycine derivatives, including esters and amides, provides a route to novel, non-proteinogenic amino acids. nih.gov Copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have been developed to introduce various functionalities. nih.gov For example, using a copper bromide (CuBr) catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, N-p-methoxyphenyl (PMP) protected glycine amides can be coupled with aromatic alkynes at room temperature. nih.gov This method allows for the specific introduction of aryl, vinyl, or indolyl groups at the terminal glycine moiety. nih.gov

Another approach involves the α-arylation of imino amides with arylboronic acids. organic-chemistry.org This reaction is proposed to proceed through the tautomerization of the imino amide to its iminol form, which then coordinates with the arylboronic acid, facilitating an intramolecular delivery of the aryl group. organic-chemistry.org This method provides an alternative pathway for synthesizing α-functionalized glycine derivatives. organic-chemistry.org

A divergent synthesis method using aza-cyclobutanone oxime esters has been developed to produce α-cyanomethylaminoamides among other α-functionalized amides. rsc.org This process involves a sequential ring-opening reaction with isocyanides under mild, redox-neutral conditions, where selective bond cleavage is controlled by the choice of an iron-catalyst system. rsc.org

The table below summarizes selected copper-catalyzed functionalization reactions of N-PMP protected glycine amides.

EntryGlycine AmideNucleophileProductYield (%)
1N-PMP-Gly-NHMePhenylacetyleneN-PMP-Gly(C≡CPh)-NHMe95
2N-PMP-Gly-NHEtPhenylacetyleneN-PMP-Gly(C≡CPh)-NHEt93
3N-PMP-Gly-N(Me)₂PhenylacetyleneN-PMP-Gly(C≡CPh)-N(Me)₂85
4N-PMP-Gly-NHMe4-MethoxyphenylacetyleneN-PMP-Gly(C≡C-p-OMePh)-NHMe93
5N-PMP-Gly-NHMe1-EthynylcyclohexeneN-PMP-Gly(C≡C-cyclohexene)-NHMe72

This table is based on data presented in the supporting information of the cited research.

Heterocyclic Compounds Incorporating Cyanomethylglycine Motifs

The cyanomethylglycine framework can be incorporated into various heterocyclic structures, which are significant motifs in medicinal chemistry and materials science. mdpi.comdntb.gov.ua The synthesis of these compounds often leverages the reactivity of the amine and the activated methylene (B1212753) group adjacent to the nitrile.

While direct syntheses starting from this compound are specific, broader strategies involving related glycine derivatives are well-documented. For instance, novel fused heterocycles incorporating an indazolylthiazole moiety have been developed, demonstrating the utility of complex molecular scaffolds in creating new chemical entities. nih.gov These syntheses often involve multi-step sequences where different pharmacophoric moieties are combined to generate hybrid compounds. nih.gov The characterization of such complex structures relies on elemental analysis and various spectral data, including IR, NMR, and mass spectrometry. nih.gov

Polymeric Structures Derived from this compound Amides

Glycine and its derivatives, including amides, serve as versatile monomers for the synthesis of various polymeric structures, such as coordination polymers and biodegradable poly(ester amide)s. researchgate.netdntb.gov.ua

Coordination polymers have been assembled using a trimellitic imide ligand derived from glycine (GlyTMI²⁻). researchgate.net The reaction of this ligand with different metal ions results in polymers with varying dimensionalities. For example, with zinc, a one-dimensional polymer is formed containing dinuclear zinc nodes bridged by acetate (B1210297) and carboxylate groups. researchgate.net In contrast, reaction with cadmium produces a two-dimensional layered structure. researchgate.net These findings highlight how the choice of the metal ion can influence the final polymeric architecture. researchgate.net

Biodegradable polymers, specifically poly(ester amide)s, have been synthesized based on L-lactic acid oligomers and glycine. dntb.gov.ua These materials are of interest for biomedical applications, such as scaffolds in tissue engineering. dntb.gov.ua The incorporation of the amino acid moiety introduces specific properties, including potential biodegradability and biocompatibility. dntb.gov.ua

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the precise molecular structure of N-(cyanomethyl)glycine in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments, allowing for the confirmation of connectivity and stereochemistry.

While extensive, peer-reviewed experimental spectra for this compound are not widely published, the chemical shifts can be reliably predicted based on the known effects of its constituent functional groups: a secondary amine, a carboxylic acid, and a nitrile. The molecule possesses three distinct carbon environments and two unique methylene (B1212753) proton environments.

In a typical ¹H NMR spectrum, recorded in a solvent like D₂O to exchange the acidic and amine protons, two singlets would be expected. The methylene protons of the glycine (B1666218) moiety (N-CH₂-COOH) would be deshielded by both the adjacent nitrogen and the carboxylic acid group. The methylene protons of the cyanomethyl group (N-CH₂-CN) would be influenced by the adjacent nitrogen and the electron-withdrawing nitrile group.

For ¹³C NMR spectroscopy, four distinct signals are anticipated: the carboxyl carbon, the two methylene carbons, and the nitrile carbon. The chemical shift of the carboxyl carbon is typically found significantly downfield, while the nitrile carbon appears in a characteristic region. The two methylene carbons would have distinct shifts due to their different chemical environments.

Predicted ¹H NMR Chemical Shifts for this compound Note: Predicted values are based on standard functional group effects. Actual shifts may vary based on solvent and pH.

Proton GroupPredicted Chemical Shift (ppm)Predicted MultiplicityStructural Assignment
-CH₂-COOH~3.6 - 4.0Singlet (s)Methylene protons adjacent to the carboxylic acid group
-CH₂-CN~3.8 - 4.2Singlet (s)Methylene protons adjacent to the nitrile group

Predicted ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on standard functional group effects. Actual shifts may vary based on solvent and pH.

Carbon GroupPredicted Chemical Shift (ppm)Structural Assignment
-COOH~170 - 175Carboxyl carbon
-CN~115 - 120Nitrile carbon
-CH₂-COOH~50 - 55Methylene carbon of the glycine moiety
-CH₂-CN~40 - 45Methylene carbon of the cyanomethyl moiety

Similar to its parent compound, glycine, this compound is expected to exist predominantly as a zwitterion in the solid state and in polar solvents. This tautomeric equilibrium involves the protonation of the secondary amine by the carboxylic acid, resulting in an ammonium (B1175870) cation and a carboxylate anion within the same molecule.

NMR spectroscopy is a powerful tool for investigating this phenomenon. The chemical shifts of the α-carbons and α-protons are sensitive to the protonation state of the adjacent amine and carboxyl groups. By conducting variable-temperature NMR studies or by analyzing the compound in solvents of differing polarity and pH, changes in the chemical shifts can be monitored. These changes provide insight into the position of the tautomeric equilibrium and the relative stability of the neutral versus the zwitterionic form under different conditions. For instance, a significant downfield shift of the methylene carbons upon moving to a more polar, protic solvent would be consistent with increased formation of the zwitterionic tautomer.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information on the vibrational modes of the functional groups within this compound. These spectra serve as a molecular fingerprint, confirming the presence of key structural motifs.

The IR spectrum is expected to show characteristic absorption bands. A strong, sharp absorption band for the nitrile (C≡N) stretch is one of the most definitive features. The carbonyl (C=O) stretching vibration of the carboxylic acid would appear as a strong band. In its zwitterionic form, this would be replaced by the characteristic asymmetric and symmetric stretching bands of the carboxylate anion (COO⁻). Broad absorption in the high-frequency region would correspond to the O-H stretch of the carboxylic acid and the N-H stretch of the secondary amine (or N⁺-H in the zwitterion).

Raman spectroscopy would provide complementary information. The nitrile stretch is also typically strong and easily identifiable in the Raman spectrum. The symmetric carboxylate stretch of the zwitterion often gives a strong Raman signal, whereas the C=O stretch of the neutral acid is typically weaker.

Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)Strong, BroadWeak
N-H Stretch (Amine)3400 - 3200MediumMedium
C-H Stretch (Methylene)3000 - 2850MediumStrong
C≡N Stretch (Nitrile)2260 - 2240Medium, SharpStrong
C=O Stretch (Carboxylic Acid)1760 - 1690StrongMedium
COO⁻ Asymmetric Stretch (Zwitterion)1610 - 1550StrongWeak
COO⁻ Symmetric Stretch (Zwitterion)1440 - 1360MediumStrong

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular mass of this compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₄H₆N₂O₂) by providing a highly accurate mass measurement of the molecular ion.

Under electron ionization (EI), the molecule would undergo predictable fragmentation. The molecular ion peak (M⁺·) at m/z 114 would be observed. A prominent fragmentation pathway for amino acids is the loss of the carboxyl group as a radical (·COOH), which would result in a significant peak at m/z 69. Alpha-cleavage, or cleavage of the bonds adjacent to the nitrogen atom, is also expected. This could lead to the formation of a [M - CH₂CN]⁺ fragment at m/z 74 or a [CH₂CN]⁺ fragment at m/z 40.

Plausible Mass Spectrometry Fragmentation of this compound

m/z ValueProposed Fragment IonFragmentation Pathway
114[C₄H₆N₂O₂]⁺·Molecular Ion (M⁺·)
69[C₃H₅N₂]⁺Loss of ·COOH from M⁺·
74[C₃H₄NO₂]⁺Loss of ·CH₂CN from M⁺· (α-cleavage)
40[C₂H₂N]⁺Formation of cyanomethyl cation

Complementary Spectroscopic Methods for Structural Confirmation

For unambiguous confirmation of the structure of this compound, particularly the assignment of the closely spaced methylene signals in the NMR spectra, two-dimensional (2D) NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): While not highly informative for this specific molecule due to the lack of proton-proton coupling (both methylene groups are expected to be singlets), it would definitively confirm the absence of coupling between the two CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the glycine-CH₂ to its corresponding ¹³C signal, and another cross-peak connecting the ¹H signal of the cyanomethyl-CH₂ to its carbon signal. This provides definitive assignment of both the proton and carbon spectra.

Computational and Theoretical Investigations of N Cyanomethyl Glycine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the theoretical investigation of N-(cyanomethyl)glycine, offering a detailed picture of its electronic characteristics. Methodologies such as Density Functional Theory (DFT) are employed to unravel the intricacies of its molecular orbitals and charge distribution. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. numberanalytics.com

ParameterDescriptionSignificance in this compound Systems
HOMOHighest Occupied Molecular OrbitalRegion of the molecule likely to donate electrons in a reaction.
LUMOLowest Unoccupied Molecular OrbitalRegion of the molecule likely to accept electrons in a reaction.
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicates chemical reactivity and stability. A smaller gap implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.detandfonline.com It is invaluable for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its interaction with other chemical species. researchgate.netmdpi.com

In MEP maps, different colors represent varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-deficient), prone to nucleophilic attack. tandfonline.com Green and yellow areas represent intermediate potentials. tandfonline.com For this compound, MEP analysis would likely highlight the nitrogen and oxygen atoms as regions of high electron density (red), making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amine and carboxylic acid groups would likely appear as blue regions, indicating their susceptibility to nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is quantified by second-order perturbation theory. uni-muenchen.dejoaquinbarroso.com The stabilization energies associated with these interactions reveal the significance of hyperconjugative and charge transfer effects within the molecule. researchgate.net

Interaction (Donor -> Acceptor)Stabilization Energy (E(2)) (kcal/mol)Significance
LP(N) -> σ(C-C)Indicates hyperconjugative interaction stabilizing the molecule.
LP(O) -> σ(C-N)Reflects delocalization of oxygen lone pair electrons.
π(C≡N) -> π*(C-O)Shows delocalization involving the cyano group's pi system.

Note: The stabilization energy values are illustrative and would require specific computational results for this compound.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of chemical reactions involving this compound requires the modeling of reaction pathways and the characterization of transition states. smu.edu Computational methods allow for the exploration of the potential energy surface of a reaction, identifying the minimum energy path from reactants to products. smu.edu

Transition state theory is central to this analysis. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. wayne.edu By locating and characterizing the transition state structure, chemists can calculate the activation energy, which is a critical factor in determining the reaction rate. For instance, in the formation of peptides or other derivatives from this compound, modeling can reveal whether the reaction proceeds through a concerted or stepwise mechanism. rsc.org Trajectory calculations can even show how a single transition state can lead to multiple products. wayne.edu

Solvation Effects in Theoretical Studies

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. nih.gov Theoretical studies on this compound must, therefore, account for solvation effects to provide realistic predictions. Solvation models can be broadly categorized into explicit and implicit models.

Explicit solvation models involve including a number of solvent molecules directly in the quantum mechanical calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding. mpg.de Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This method is computationally less expensive and is effective for describing the bulk effects of the solvent. mdpi.com For a molecule like this compound, which contains both polar and non-polar groups, solvation in a polar solvent like water would be expected to stabilize charged or zwitterionic forms. mdpi.comresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry plays a crucial role in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and properties. researchgate.net The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application. biorxiv.org

Applications of N Cyanomethyl Glycine in Chemical Synthesis and Research Tools

Building Block in Organic Synthesis of Complex Molecules

N-(cyanomethyl)glycine serves as a valuable scaffold in the synthesis of more complex molecular architectures, including peptidomimetics and heterocyclic compounds. Its structure allows for the introduction of diverse functionalities, making it an attractive starting material for the construction of novel organic molecules with potential biological activities.

The presence of both a carboxylic acid and a secondary amine allows for its incorporation into peptide chains, either at the N-terminus, C-terminus, or as an internal residue. This versatility is particularly useful in the design of peptidomimetics, where the cyanomethyl group can be further functionalized to introduce non-natural side chains or to create cyclic structures. The modification of peptide backbones with N-substituted glycine (B1666218) derivatives can impart unique conformational constraints and improve metabolic stability compared to their natural counterparts.

While direct examples of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its utility can be inferred from the broader application of N-substituted glycine derivatives in the synthesis of alkaloids and other bioactive molecules. For instance, the core structure of this compound can be envisioned as a precursor to substituted piperidines and other nitrogen-containing heterocycles that form the backbone of many natural products.

Table 1: Potential Applications of this compound as a Building Block

Application AreaDescription of UsePotential Advantages
PeptidomimeticsIncorporation into peptide backbones to introduce non-natural side chains or for cyclization.Enhanced metabolic stability, novel conformational properties.
Heterocycle SynthesisPrecursor for nitrogen-containing heterocycles like piperidines and lactams.Access to diverse and complex molecular scaffolds.
Combinatorial ChemistryUse in the generation of compound libraries for drug discovery.Facilitates the creation of a wide range of molecular diversity.

Role in Aminoacylation and Genetic Code Expansion Methodologies

A significant application of derivatives of this compound lies in the field of chemical biology, specifically in the chemical aminoacylation of transfer RNA (tRNA) for the expansion of the genetic code. nih.gov This powerful technique allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, enabling the study of protein function, structure, and engineering of novel proteins with enhanced properties. nih.gov

The key to this methodology is the activation of the amino acid to be incorporated. N-protected amino acids are often activated as their cyanomethyl esters. nih.gov This activation strategy is crucial for the subsequent chemical acylation of a truncated tRNA molecule, typically a dinucleotide such as pdCpA. nih.gov The cyanomethyl ester provides a good leaving group, facilitating the efficient formation of an ester bond between the amino acid and the 2' or 3'-hydroxyl group of the terminal adenosine (B11128) of the tRNA. nih.gov

Protection and Activation: The amino group of the desired amino acid (which could be a derivative of glycine or any other amino acid) is protected with a suitable protecting group. The carboxylic acid is then converted into a cyanomethyl ester.

Chemical Aminoacylation: The activated N-protected amino acid cyanomethyl ester is reacted with a truncated tRNA molecule (e.g., pdCpA) to form an aminoacylated dinucleotide. nih.gov

Ligation: The aminoacylated dinucleotide is then enzymatically ligated to a larger tRNA molecule that is missing its 3'-terminal dinucleotide. This results in a full-length, misacylated tRNA carrying the desired non-canonical amino acid.

In Vitro Translation: The resulting misacylated tRNA can then be used in a cell-free protein synthesis system to incorporate the non-canonical amino acid at a specific site in a target protein, as directed by a corresponding codon in the mRNA.

Table 2: Key Features of the Cyanomethyl Ester Method in tRNA Aminoacylation

FeatureDescriptionSignificance in Genetic Code Expansion
Activation of Carboxylic AcidThe cyanomethyl group serves as an effective activating group for the carboxylate. nih.govFacilitates efficient and high-yield aminoacylation of tRNA. nih.gov
CompatibilityThe method is compatible with a wide range of amino acid side chains.Enables the incorporation of a diverse array of non-canonical amino acids.
Site-SpecificityAllows for the precise incorporation of ncAAs at desired positions in a protein.Crucial for detailed structure-function studies of proteins.

Precursor for Advanced Polymeric Materials

Recent research has highlighted the potential of this compound derivatives as monomers for the synthesis of advanced polymeric materials. Specifically, novel glycine-derived polymers exhibiting thermoresponsive properties in water have been developed from monomers containing a terminal cyanomethyl group. These polymers display a sharp and reversible upper critical solution temperature (UCST)-type phase transition in aqueous solutions.

The synthesis of these polymers can be achieved through free radical polymerization (FRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization of monomers derived from this compound. The resulting homopolymers are water-soluble at lower temperatures and undergo a phase transition to become insoluble as the temperature is raised above their cloud point.

A significant advantage of these glycine-based polymers is the tunability of their thermoresponsive behavior. The cloud point temperature can be precisely controlled by altering the number of glycyl groups within the monomer structure and by varying the molar mass of the polymer. This tunability allows for the design of "smart" polymers that respond to specific temperature cues, making them promising candidates for a variety of applications.

Table 3: Properties of Thermoresponsive Polymers Derived from this compound Monomers

PropertyDescriptionPotential Application
Thermoresponsiveness (UCST)Exhibits a sharp, reversible phase transition in water upon heating.Drug delivery systems, smart hydrogels, sensors.
Tunable Cloud PointThe transition temperature can be adjusted by monomer structure and polymer molar mass.Tailoring material properties for specific biomedical or industrial applications.
BiocompatibilityBased on the naturally occurring amino acid glycine, suggesting good biocompatibility.Use in biomedical devices and tissue engineering.

Reagent in Base-Mediated Organic Transformations

The chemical structure of this compound makes it a potentially useful reagent in base-mediated organic transformations. The presence of a methylene (B1212753) group alpha to the nitrile (cyano) group imparts acidity to the protons on that carbon. In the presence of a suitable base, this proton can be abstracted to generate a stabilized carbanion.

This carbanion can then act as a nucleophile in a variety of reactions, including:

Alkylation reactions: The carbanion can react with alkyl halides or other electrophiles to form new carbon-carbon bonds.

Condensation reactions: It can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones.

Intramolecular cyclizations: If the molecule contains a suitable electrophilic center, the generated carbanion can undergo an intramolecular cyclization to form cyclic compounds.

While specific, detailed examples of this compound in such base-mediated transformations are not prominently featured in the reviewed literature, its reactivity can be inferred from the well-established chemistry of other active methylene compounds. The combination of the nucleophilic carbanion and the other functional groups within the molecule (the secondary amine and the carboxylic acid) opens up possibilities for tandem reactions and the synthesis of complex, polyfunctional molecules in a single step.

Table 4: Potential Base-Mediated Reactions of this compound

Reaction TypeDescriptionPotential Synthetic Utility
AlkylationFormation of a carbanion followed by reaction with an electrophile.Introduction of diverse side chains at the alpha-carbon to the nitrile.
CondensationReaction of the carbanion with carbonyl compounds.Synthesis of α,β-unsaturated nitriles and other functionalized products.
Intramolecular CyclizationFormation of a ring structure through an internal nucleophilic attack.Access to novel heterocyclic scaffolds.

Future Research Trajectories in N Cyanomethyl Glycine Chemistry

Development of Novel and Sustainable Synthetic Routes

The current synthetic methodologies for N-(cyanomethyl)glycine and related α-aminonitriles often rely on traditional synthetic pathways that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of novel and sustainable synthetic routes that are both environmentally benign and economically viable.

A significant area of focus will be the adoption of green chemistry principles. This includes the use of water as a solvent, employment of catalytic methods, and the utilization of non-toxic cyanide sources. nih.gov For instance, the indium-catalyzed three-component synthesis of α-aminonitriles in water offers a promising green alternative to traditional methods. nih.gov Research could be directed towards adapting such methodologies for the specific synthesis of this compound, potentially using glycine (B1666218), formaldehyde (B43269), and a safe cyanide source in a one-pot reaction. The exploration of non-toxic cyanide sources, such as hexacyanoferrates or even in situ generation of HCN from biomass, could significantly improve the safety and sustainability of the synthesis. rsc.orgrsc.org

Furthermore, biocatalysis presents an attractive avenue for the sustainable synthesis of this compound. Enzymes, with their high selectivity and ability to operate under mild conditions, could be engineered to catalyze the formation of the C-N and C-C bonds required for the synthesis of this compound. This approach would not only be environmentally friendly but could also offer a route to enantiomerically pure forms of this compound derivatives. A recent study on the photocatalytic synthesis of glycine from methanol (B129727) and nitrate (B79036) provides a conceptual framework for developing novel, sustainable pathways to amino acids and their derivatives. bohrium.com

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

Synthetic RoutePotential AdvantagesKey Research Challenges
Water-based Catalysis Environmentally benign solvent, potential for catalyst recycling.Catalyst stability and activity in aqueous media, substrate solubility.
Use of Non-toxic Cyanide Sources Enhanced safety, reduced environmental impact of waste.Efficiency of cyanide release and incorporation, compatibility with reaction conditions.
Biocatalysis High selectivity, mild reaction conditions, potential for stereocontrol.Enzyme discovery and engineering, substrate specificity, process optimization.
Photocatalysis Use of light as a renewable energy source, mild reaction conditions.Development of efficient photocatalysts, control of reaction pathways.

Exploration of Undiscovered Reactivity Patterns

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and an electrophilic nitrile group, suggests a rich and largely unexplored reactivity. Future research should aim to uncover novel reactivity patterns, moving beyond the independent reactions of the amino acid and nitrile moieties to explore their synergistic or intramolecular interactions.

One promising area is the investigation of intramolecular cyclization reactions. nih.gov Under specific conditions, the amino and carboxyl groups could react with the nitrile functionality to form various heterocyclic structures. For example, acid- or base-catalyzed intramolecular cyclization could lead to the formation of substituted piperazinones or other nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

The cyanomethyl group can also serve as a handle for further functionalization. The copper-catalyzed oxidative C-H cyanation of glycine derivatives to furnish α-cyano glycine derivatives demonstrates the potential for direct modification of the glycine backbone. rsc.org Similar strategies could be explored to introduce other functional groups at the α-position to the nitrile. Moreover, the nitrile group itself can participate in a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.

The application of this compound in multicomponent reactions (MCRs) is another exciting avenue. nih.govfrontiersin.org Its ability to provide both a primary amine equivalent (after potential in situ hydrolysis of the nitrile) and a carboxylic acid functionality makes it an ideal candidate for Ugi, Passerini, and other MCRs, allowing for the rapid generation of complex molecular scaffolds from simple starting materials.

Advanced Computational Studies for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the chemical behavior of molecules. For this compound, advanced computational studies can provide valuable insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and conformational landscape of this compound. researchgate.net Such studies can elucidate the interplay between the electron-withdrawing nitrile group and the amino acid moiety, providing a deeper understanding of its reactivity. For instance, DFT can be used to calculate reaction barriers for proposed intramolecular cyclizations or to predict the regioselectivity of its reactions in MCRs. nih.gov

Molecular dynamics (MD) simulations can be utilized to study the behavior of this compound in different solvent environments and its interactions with other molecules. rsc.orgrsc.orgresearchgate.netcardiff.ac.uk This is particularly relevant for predicting its properties in biological systems or its role in the formation of self-assembled materials. For example, MD simulations could predict the binding affinity of this compound-based ligands to metal ions or biological targets.

Furthermore, predictive modeling can be used to design new molecules based on the this compound scaffold with desired properties. By correlating computed molecular descriptors with experimental data, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity or material properties of novel this compound derivatives before their synthesis.

Table 2: Applications of Computational Methods in this compound Research

Computational MethodResearch ApplicationPredicted Outcomes
Density Functional Theory (DFT) Electronic structure analysis, reaction mechanism studies.Molecular orbital energies, charge distribution, reaction energetics, transition state geometries.
Molecular Dynamics (MD) Simulations Conformational analysis, solvation studies, intermolecular interactions.Solvation free energies, radial distribution functions, hydrogen bonding patterns, binding affinities.
Quantitative Structure-Activity Relationship (QSAR) Predictive modeling of biological activity or material properties.Correlation between molecular structure and desired properties, design of new derivatives.

Design and Synthesis of New Functional Materials and Probes

The unique structural features of this compound make it an attractive building block for the design and synthesis of new functional materials and chemical probes with tailored properties.

In the realm of materials science, this compound can be utilized as a versatile ligand for the construction of metal-organic frameworks (MOFs). nih.govresearchgate.netthe-innovation.orgnih.govrsc.org The presence of both a carboxylate group and a nitrogen donor in the amino group allows for coordination to metal centers, while the nitrile group can be post-synthetically modified or participate in guest-framework interactions. The synthesis of glycine-modified UiO-66 via a vapor-assisted conversion method highlights the potential for incorporating amino acid derivatives into MOFs to enhance properties like CO2 adsorption. the-innovation.org Future work could focus on synthesizing MOFs with this compound as a primary or secondary building unit to create materials with unique porous structures and functionalities for applications in gas storage, separation, and catalysis.

This compound and its derivatives also hold promise as chemical probes for sensing and imaging. The development of fluorescent chemosensors is a rapidly growing field, and the this compound scaffold can be readily functionalized with fluorophores. mdpi.comrsc.org The amino and carboxylate groups can act as binding sites for specific analytes, and the nitrile group could be used to tune the electronic properties of the fluorophore or to act as a reactive site for analyte-induced signal transduction. For instance, coordination of a metal ion to the amino acid moiety could modulate the fluorescence of an attached chromophore through photoinduced electron transfer (PET) or other mechanisms.

Furthermore, the incorporation of this compound into lanthanide complexes could lead to the development of luminescent probes with long-lived emission, which is advantageous for time-resolved imaging applications in biological systems. The design of ligands that can both sensitize lanthanide emission and selectively bind to target molecules is a key area for future research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for N-(cyanomethyl)glycine to ensure high yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting cyanomethyl halides with glycine under controlled pH (e.g., alkaline conditions using NaOH) in a polar aprotic solvent like chloroform or acetonitrile. Stoichiometric ratios (1:1 molar equivalents) and temperature control (25–40°C) are critical to minimize side reactions. Post-synthesis, purification via recrystallization or column chromatography (silica gel, eluting with methanol/dichloromethane) is recommended .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) in positive-ion mode to confirm molecular mass. Fragmentation patterns can help identify the cyanomethyl moiety.
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR in DMSO-d6d_6 or D2_2O resolve the glycine backbone (δ ~3.5–4.0 ppm for α-CH2_2) and cyanomethyl group (δ ~4.2 ppm for CH2_2-CN, δ ~110–120 ppm for CN in 13C^{13}C).
  • Infrared Spectroscopy (IR) : Peaks at ~2250 cm1^{-1} (C≡N stretch) and ~1600 cm1^{-1} (carboxylate C=O) validate functional groups .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the nitrile group.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.
  • Waste Disposal : Neutralize acidic/byproduct residues before disposal, adhering to institutional guidelines for nitrile-containing compounds .

Advanced Research Questions

Q. How does the cyanomethyl substituent influence the electronic and steric properties of glycine in supramolecular interactions?

  • Methodological Answer :

  • Computational Studies : Perform density functional theory (DFT) calculations to map electron density distributions and partial charges. Compare with glycine or N-methylglycine to assess cyanomethyl’s electron-withdrawing effects.
  • Experimental Validation : Use X-ray crystallography to determine bond angles and intermolecular interactions (e.g., hydrogen bonding with carboxylate groups). Solubility assays in polar vs. nonpolar solvents can further elucidate steric hindrance .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Standardized Assays : Replicate bioactivity studies (e.g., enzyme inhibition) under controlled conditions (pH, temperature, and solvent composition).
  • Cross-Validation : Use orthogonal techniques like surface plasmon resonance (SPR) for binding affinity and LC-MS/MS for metabolite profiling.
  • Meta-Analysis : Compare datasets across studies while normalizing variables such as purity (>95% by HPLC) and sample preparation protocols .

Q. How can researchers optimize this compound’s stability in aqueous solutions for long-term biochemical assays?

  • Methodological Answer :

  • pH Optimization : Maintain solutions at pH 6–8 to balance carboxylate deprotonation and nitrile stability.
  • Additives : Include antioxidants (e.g., 0.1% ascorbic acid) or chelating agents (e.g., EDTA) to prevent oxidative degradation.
  • Lyophilization : Freeze-dry aliquots and reconstitute fresh before use to minimize hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.